molecular formula C19H23N3O3 B2359707 N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1825462-01-8

N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No. B2359707
CAS RN: 1825462-01-8
M. Wt: 341.411
InChI Key: JQPUPUFWFJYSAG-UHFFFAOYSA-N
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Description

N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "COCP" and is a derivative of oxanamide.

Mechanism Of Action

The mechanism of action of COCP involves the inhibition of certain enzymes and the modulation of neurotransmitter activity. COCP has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can enhance cognitive function. COCP has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of COCP are diverse and depend on the specific application. In medicinal chemistry, COCP has been shown to exhibit potent inhibitory activity against certain enzymes, which can lead to the development of new drugs. In drug discovery, COCP has been used as a scaffold for the design of new compounds with improved pharmacological properties. In neuroscience, COCP has been shown to modulate the activity of certain neurotransmitters, which can lead to the development of new treatments for neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using COCP in lab experiments include its potent inhibitory activity against certain enzymes, its ability to modulate neurotransmitter activity, and its potential for the development of new drugs and treatments. However, the limitations of using COCP in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the study of COCP. One potential direction is the development of new drugs and treatments based on the inhibitory activity of COCP against certain enzymes. Another potential direction is the design of new compounds based on the scaffold of COCP with improved pharmacological properties. Additionally, the modulation of neurotransmitter activity by COCP could lead to the development of new treatments for neurological disorders. Overall, the study of COCP has the potential to lead to significant advancements in medicinal chemistry, drug discovery, and neuroscience.

Synthesis Methods

The synthesis of COCP involves a multi-step process that includes the reaction of oxanamide with cyanogen bromide, followed by the reaction of the resulting compound with 4-methylbenzylamine. The final product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of COCP with excellent purity.

Scientific Research Applications

COCP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, COCP has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. In drug discovery, COCP has been used as a scaffold for the design of new compounds with improved pharmacological properties. In neuroscience, COCP has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-2-4-15(5-3-14)11-22-12-16(10-17(22)23)18(24)21-19(13-20)6-8-25-9-7-19/h2-5,16H,6-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPUPUFWFJYSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3(CCOCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

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